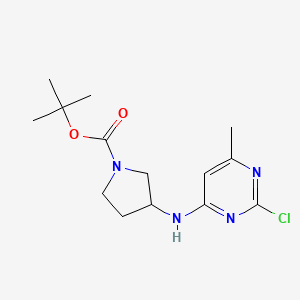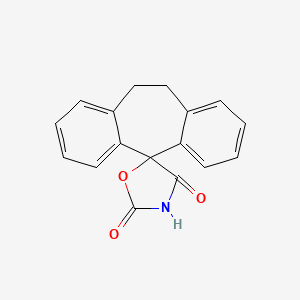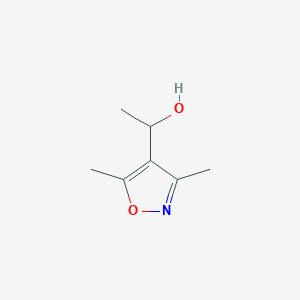![molecular formula C15H23BN4O4S B13976710 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a pyrazole ring, an azetidine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester can be synthesized by reacting 5,5-dimethyl-1,3,2-dioxaborinane with an appropriate halogenated precursor under palladium-catalyzed cross-coupling conditions.
Pyrazole Ring Formation: The pyrazole ring can be constructed via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Final Coupling: The final step involves coupling the boronate ester, pyrazole, and azetidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester and pyrazole moieties.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the azetidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include boronic acids or pyrazole N-oxides.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted azetidine or pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The boronate ester moiety makes this compound a potential candidate for use in catalytic processes, particularly in Suzuki-Miyaura cross-coupling reactions.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Drug Development: The unique combination of functional groups may impart biological activity, making it a candidate for drug discovery and development.
Bioconjugation: The compound can be used to modify biomolecules for various applications, including imaging and targeted drug delivery.
Industry
Materials Science: The compound’s structural features may make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester moiety can form reversible covalent bonds with diols, which is useful in bioconjugation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile
- 4- (5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-diphenylaniline
Uniqueness
2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile is unique due to its combination of a boronate ester, pyrazole, azetidine, and nitrile groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other compounds with similar functional groups.
Properties
Molecular Formula |
C15H23BN4O4S |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-[3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C15H23BN4O4S/c1-4-25(21,22)19-9-15(10-19,5-6-17)20-8-13(7-18-20)16-23-11-14(2,3)12-24-16/h7-8H,4-5,9-12H2,1-3H3 |
InChI Key |
JGKQNQCDHLEPEC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN(N=C2)C3(CN(C3)S(=O)(=O)CC)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



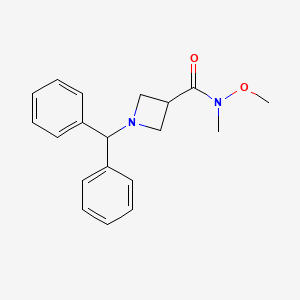

![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
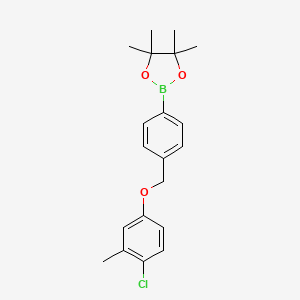
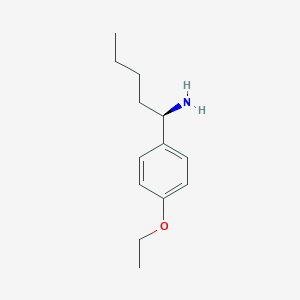
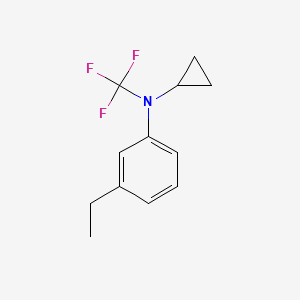
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)


![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
